4-((1s)Aminocyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1s)Aminocyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with 4-(phenylmethoxy)phenylmethyl under hydrogenation conditions using palladium on activated charcoal as a catalyst in methanol . The reaction is carried out under high pressure (2250.23 Torr) to achieve a yield of approximately 70%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1s)Aminocyclopropylmethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
4-((1s)Aminocyclopropylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1s)Aminocyclopropylmethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the aminocyclopropylmethyl group can interact with biological receptors and enzymes . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
4-((1s)Aminocyclopropylmethyl)phenol can be compared with other similar compounds, such as:
4-((1-Aminocyclopropyl)methyl)phenol: Similar structure but may have different stereochemistry.
Phenol: Lacks the aminocyclopropylmethyl group, resulting in different chemical and biological properties.
Hydroquinone: A reduced form of phenol with different redox properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-[(S)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m0/s1 |
InChI Key |
DEQTVSNEVTUFLS-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)O)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.